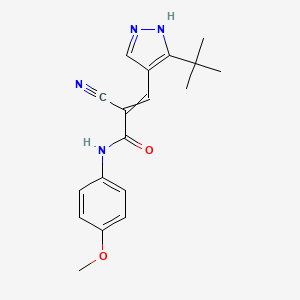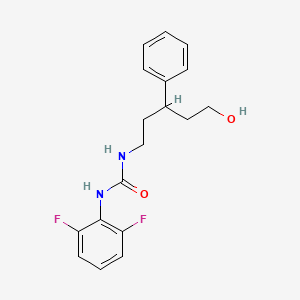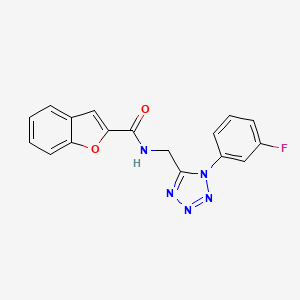
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a pyrazole-based compound that has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide involves its ability to inhibit various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of various genes related to inflammation and cancer.
Biochemical and Physiological Effects:
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. Additionally, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activity at relatively low concentrations. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide. One potential direction is to study its potential use as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine its safety and toxicity profile in vivo.
合成法
The synthesis of 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been achieved using several methods. One of the most commonly used methods involves the reaction of 3-tert-butyl-4-hydrazinyl-1H-pyrazole with 4-methoxybenzaldehyde in the presence of acetic acid to form the intermediate product. The intermediate product is then reacted with ethyl cyanoacetate in the presence of sodium ethoxide to yield the final product.
科学的研究の応用
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
3-(5-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)16-13(11-20-22-16)9-12(10-19)17(23)21-14-5-7-15(24-4)8-6-14/h5-9,11H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJPLWGJOCSGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2853102.png)
![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-3-carboxamide](/img/structure/B2853103.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2853106.png)
![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2853107.png)
![N-(2-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2853109.png)
![7-(3-methoxyphenyl)-3-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2853111.png)
![N-[(1-Methylsulfanylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2853112.png)
![N-(4-methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]-1,3-oxazol-5-yl}benzamide](/img/structure/B2853113.png)



![2-(3,6-Diethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid](/img/structure/B2853119.png)
